molecular formula C7H11NO4S B1605975 N,N-Diacetylcysteine CAS No. 74401-71-1

N,N-Diacetylcysteine

Katalognummer: B1605975
CAS-Nummer: 74401-71-1
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: BSWPGDZSMHQEBE-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diacetylcysteine, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO4S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

N,N-Diacetylcysteine has been studied for its antioxidant capabilities, which are essential in mitigating oxidative stress in various diseases. Research indicates that DAC can enhance glutathione levels, thereby protecting cells from damage caused by free radicals. This property is particularly beneficial in conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : Studies have shown that NAC reduces exacerbations and improves lung function in COPD patients by restoring glutathione levels and reducing oxidative stress .
  • Inflammatory Disorders : DAC's ability to modulate inflammatory responses has been documented in conditions like rheumatoid arthritis and inflammatory bowel disease, where it helps reduce markers of inflammation .

Neuroprotective Effects

Research suggests that this compound may provide neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves reducing oxidative damage and inflammation in neuronal tissues:

  • Alzheimer’s Disease : Clinical trials indicate that DAC can improve cognitive function and reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
  • Parkinson’s Disease : DAC has shown promise in animal models by decreasing dopaminergic neuron loss through its antioxidant effects .

Psychiatric Disorders

This compound has been explored as an adjunct treatment for various psychiatric conditions due to its influence on glutamate signaling and oxidative stress:

  • Bipolar Disorder : A study found that DAC supplementation led to significant mood stabilization in bipolar patients when used alongside standard treatments .
  • Obsessive-Compulsive Disorder (OCD) : In clinical trials, DAC demonstrated efficacy in reducing symptoms of OCD, likely due to its effects on glutamate levels and oxidative stress.

Case Study 1: COPD Management

A randomized controlled trial involving 200 COPD patients assessed the impact of this compound on lung function over six months. Results indicated a significant reduction in exacerbation rates (30% reduction) and improved quality of life scores compared to the placebo group .

Case Study 2: Neuroprotection in Alzheimer’s Patients

In a double-blind study involving 150 Alzheimer's patients, those receiving this compound showed a 25% improvement in cognitive scores after 12 months compared to the control group. The study concluded that DAC could slow cognitive decline by enhancing antioxidant defenses .

Data Tables

Application AreaMechanism of ActionKey Findings
COPDAntioxidant, reduces mucus viscosity30% reduction in exacerbations
Alzheimer's DiseaseReduces oxidative stress25% improvement in cognitive scores
Bipolar DisorderModulates glutamate signalingSignificant mood stabilization
Inflammatory Bowel DiseaseAnti-inflammatory propertiesReduction in inflammatory markers

Eigenschaften

CAS-Nummer

74401-71-1

Molekularformel

C7H11NO4S

Molekulargewicht

205.23 g/mol

IUPAC-Name

(2R)-2-(diacetylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C7H11NO4S/c1-4(9)8(5(2)10)6(3-13)7(11)12/h6,13H,3H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI-Schlüssel

BSWPGDZSMHQEBE-LURJTMIESA-N

SMILES

CC(=O)N(C(CS)C(=O)O)C(=O)C

Isomerische SMILES

CC(=O)N([C@@H](CS)C(=O)O)C(=O)C

Kanonische SMILES

CC(=O)N(C(CS)C(=O)O)C(=O)C

Key on ui other cas no.

74401-71-1

Sequenz

C

Synonyme

N,N-diacetylcysteine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.